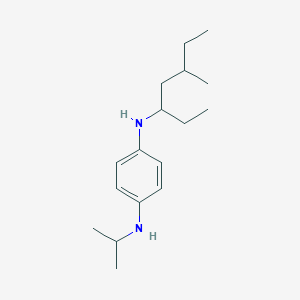
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a benzene ring substituted with two amine groups at positions 1 and 4, along with alkyl substituents at the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with appropriate alkyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,3-diamine: Similar structure but with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,2-diamine: Another isomer with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine derivatives: Compounds with additional functional groups or modifications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both alkyl and aromatic amine groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
58666-82-3 |
|---|---|
Formule moléculaire |
C17H30N2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
4-N-(5-methylheptan-3-yl)-1-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H30N2/c1-6-14(5)12-15(7-2)19-17-10-8-16(9-11-17)18-13(3)4/h8-11,13-15,18-19H,6-7,12H2,1-5H3 |
Clé InChI |
MBOVVEXOFQXKAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(CC)NC1=CC=C(C=C1)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


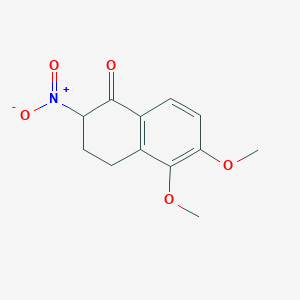

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
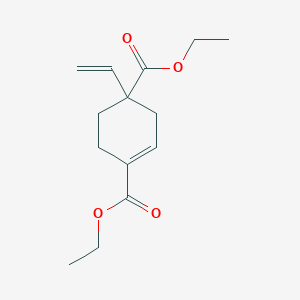

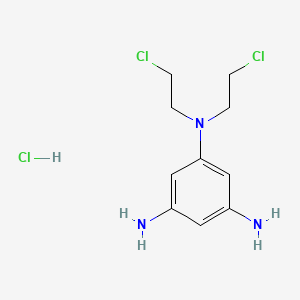
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
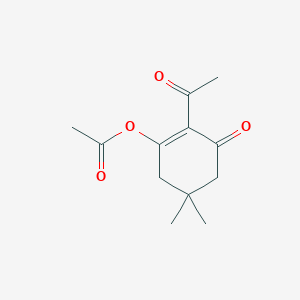
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)


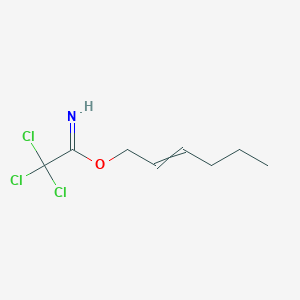
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
